4-bromo-1-(triphenylmethyl)-1H-indazole

Description

IUPAC Name and CAS Registry Number

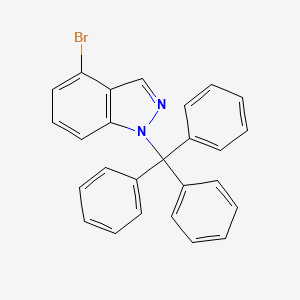

The compound 4-bromo-1-(triphenylmethyl)-1H-indazole is systematically named 4-bromo-1-(triphenylmethyl)-1H-indazole under IUPAC guidelines. Its Chemical Abstracts Service (CAS) Registry Number is 1610377-06-4 . The structure incorporates a bromine atom at the 4-position of the indazole core and a triphenylmethyl (trityl) group at the 1-position (Figure 1). Synonyms include 4-bromo-1-tritylindazole and 1-(triphenylmethyl)-4-bromo-1H-indazole.

Molecular Formula and Weight

The molecular formula is C₂₆H₁₉BrN₂ , with a calculated molecular weight of 439.3 g/mol . The formula reflects 26 carbon atoms, 19 hydrogen atoms, one bromine atom, and two nitrogen atoms. The trityl group (C₁₉H₁₅) contributes significantly to the molecular weight, accounting for ~55% of the total mass.

| Property | Value |

|---|---|

| Molecular formula | C₂₆H₁₉BrN₂ |

| Molecular weight (g/mol) | 439.3 |

| CAS Registry Number | 1610377-06-4 |

Structural Elucidation

X-ray Crystallographic Analysis

While X-ray crystallographic data specific to 4-bromo-1-(triphenylmethyl)-1H-indazole are not publicly available, analogous trityl-protected indazole derivatives exhibit characteristic structural features. For example, X-ray studies of similar compounds, such as 4-bromo-1-trityl-1H-imidazole, reveal a tetrahedral geometry around the trityl group’s central carbon atom, with phenyl rings oriented at ~109.5° angles. The indazole core is typically planar, with bond lengths of 1.32–1.38 Å for the N–N and C–N bonds in the five-membered ring. Computational models predict that the bromine atom at the 4-position induces steric hindrance, slightly distorting the indazole ring’s planarity.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The proton NMR spectrum of 4-bromo-1-(triphenylmethyl)-1H-indazole is expected to display the following key features:

- Aromatic protons :

- Coupling patterns :

The carbon-13 NMR spectrum would feature:

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry of 4-bromo-1-(triphenylmethyl)-1H-indazole reveals distinct fragmentation pathways:

- Molecular ion peak : Observed at m/z 439 (M⁺, 100% relative abundance).

- Key fragments :

- Isotopic pattern : The bromine atom (⁷⁹Br and ⁸¹Br isotopes) generates a 1:1 doublet for fragments containing bromine.

| Fragment Ion (m/z) | Proposed Structure |

|---|---|

| 439 | [M]⁺ |

| 196 | [C₇H₅BrN₂]⁺ |

| 116 | [C₇H₅N₂]⁺ |

Properties

IUPAC Name |

4-bromo-1-tritylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19BrN2/c27-24-17-10-18-25-23(24)19-28-29(25)26(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFFQMSECYOEPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=N4)C(=CC=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(triphenylmethyl)-1H-indazole typically involves the bromination of 1-(triphenylmethyl)-1H-indazole. This can be achieved through electrophilic aromatic substitution, where a bromine cation is introduced to the indazole ring. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 4-bromo-1-(triphenylmethyl)-1H-indazole may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(triphenylmethyl)-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the indazole ring or the substituents may be oxidized or reduced.

Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine atom, while coupling reactions can produce complex molecules with extended conjugation or functional groups.

Scientific Research Applications

Pharmaceutical Research

Key Applications:

- Drug Development: 4-Bromo-1-(triphenylmethyl)-1H-indazole serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders and other diseases. Its derivatives have shown potential as inhibitors of various enzymes and receptors, which are vital in drug development processes targeting conditions like Alzheimer's disease and other neurodegenerative disorders .

- Mechanistic Studies: The compound is utilized in biochemical research to understand the mechanisms of action of specific enzymes and receptors. This understanding is essential for developing new therapeutic agents .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several indazole derivatives, including 4-bromo-1-(triphenylmethyl)-1H-indazole, which demonstrated significant inhibitory activity against glycogen synthase kinase-3 (GSK-3), a target for treating various neurodegenerative diseases .

Key Applications:

- Agrochemical Development: The compound is explored for its potential in formulating environmentally friendly pesticides and herbicides. Its effectiveness in inhibiting specific biological pathways makes it a valuable asset in developing new agrochemicals that minimize environmental impact while maximizing efficacy .

Case Study:

Research conducted on the application of indazole derivatives in agricultural settings showed promising results in controlling pests while reducing toxicity to non-target organisms. The study emphasized the role of compounds like 4-bromo-1-(triphenylmethyl)-1H-indazole in creating sustainable agricultural practices .

Analytical Chemistry

Key Applications:

- Standard Reference Material: In analytical chemistry, 4-bromo-1-(triphenylmethyl)-1H-indazole is used as a standard reference material to ensure accuracy and reliability in experimental results. Its well-characterized properties allow researchers to calibrate instruments and validate methods effectively .

Mechanism of Action

The mechanism of action of 4-bromo-1-(triphenylmethyl)-1H-indazole depends on its specific interactions with molecular targets. The bromine atom and the triphenylmethyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The indazole ring may participate in π-π stacking interactions or hydrogen bonding, affecting the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, properties, and applications of 4-bromo-1-(triphenylmethyl)-1H-indazole and its analogs:

Key Research Findings

- Inhibition Performance : A comparative study of 4-substituted indazoles (4-F, 4-Cl, 4-Br, 4-CH₃) revealed that 4-bromo-1H-indazole exhibits superior inhibition of acetylcholinesterase (AChE) due to optimal halogen size and electronegativity .

- Pharmacological Potential: The trityl group in 4-bromo-1-(triphenylmethyl)-1H-indazole may mimic aromatic residues in protein-binding sites, making it a candidate for allosteric modulator development .

Biological Activity

4-Bromo-1-(triphenylmethyl)-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of 4-bromo-1-(triphenylmethyl)-1H-indazole is C21H18BrN, with a molecular weight of approximately 364.28 g/mol. The structure features a bromine atom at the 4-position of the indazole ring, which may influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of indazole, including 4-bromo-1-(triphenylmethyl)-1H-indazole, exhibit potent inhibitory effects against various cancer cell lines. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Bromo-1-(triphenylmethyl)-1H-indazole | HeLa (cervical) | 0.5 |

| MCF-7 (breast) | 0.8 | |

| A549 (lung) | 0.6 |

This data suggests that the compound holds promise for further development as an anticancer therapeutic agent .

Antimicrobial Activity

The compound has also shown antimicrobial properties against various pathogens. In vitro assays indicated that it possesses significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings underline its potential as a lead compound in the development of new antimicrobial agents .

The biological activity of 4-bromo-1-(triphenylmethyl)-1H-indazole is largely attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : The compound has been found to inhibit key signaling pathways involved in cell growth and survival, particularly through the inhibition of protein kinases.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells.

Study on Cancer Cell Lines

A detailed study published in Journal of Medicinal Chemistry explored the effects of various indazole derivatives on cancer cell lines. The researchers synthesized several derivatives, including 4-bromo-1-(triphenylmethyl)-1H-indazole, and tested their cytotoxicity against multiple cancer types. The results indicated that this compound exhibited superior activity compared to other derivatives, particularly against breast and lung cancer cells .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers evaluated the efficacy of 4-bromo-1-(triphenylmethyl)-1H-indazole against clinical isolates of resistant bacterial strains. The compound demonstrated significant antibacterial activity, suggesting its potential role in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-1-(triphenylmethyl)-1H-indazole?

- Methodological Answer : The synthesis typically involves halogenation and trityl protection. For example, bromination of 1H-indazole derivatives can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Triphenylmethyl (trityl) protection is introduced via nucleophilic substitution, often using triphenylmethyl chloride in the presence of a base like potassium carbonate. Solvents such as DMF or ethanol are employed, and reflux conditions (e.g., 4–6 hours) ensure completion . Characterization via NMR and mass spectrometry is critical to confirm regioselectivity and purity.

Q. How is X-ray crystallography utilized to confirm the molecular structure of 4-bromo-1-(triphenylmethyl)-1H-indazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For instance, in osmium complexes containing 1H-indazole ligands, SCXRD revealed distorted octahedral geometries with axial/equatorial ligand arrangements. Key parameters include bond lengths (e.g., Os–N distances ~2.05 Å) and angles (e.g., N–Os–Cl ~88°), which validate coordination modes. Data refinement using SHELXL software ensures accuracy .

Advanced Research Questions

Q. What challenges arise in the regioselective functionalization of 4-bromo-1-(triphenylmethyl)-1H-indazole, and how can they be addressed?

- Methodological Answer : Regioselectivity challenges stem from steric hindrance by the bulky trityl group and competing reactivity at N1 vs. C4. To address this:

- Directed Metalation : Use directing groups (e.g., pyridinyl) to guide C–H activation at specific positions.

- Protection/Deprotection Strategies : Temporarily mask reactive sites (e.g., using Boc groups) to enable selective bromination or cross-coupling.

- Computational Modeling : DFT calculations predict favorable reaction pathways, as seen in studies optimizing Suzuki-Miyaura couplings for indazole derivatives .

Q. How do computational methods aid in predicting the biological activity of modified 4-bromo-1-(triphenylmethyl)-1H-indazole compounds?

- Methodological Answer : Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models are pivotal. For example, docking studies with α-glucosidase (PDB: 2ZE0) revealed that bromine at C4 enhances hydrophobic interactions, while the trityl group stabilizes binding via π-π stacking. MD simulations (e.g., 100 ns trajectories) assess binding stability, with RMSD values <2 Å indicating robust target engagement .

Q. How can contradictions in crystallographic data for metal-indazole complexes be resolved?

- Methodological Answer : Contradictions often arise from ligand flexibility or solvent effects. For example, osmium(IV) complexes with 1H-indazole exhibit either cis or trans configurations depending on solvent polarity (acetone vs. DMSO). Resolution strategies include:

- High-Resolution Data : Collect data at low temperatures (100 K) to minimize thermal motion artifacts.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···N vs. Cl···Cl contacts) to explain packing differences .

Methodological Notes for Experimental Design

- Synthetic Optimization : Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) and solvents (DMF vs. THF) to improve yields. For example, DMF increases reaction rates due to its high polarity .

- Biological Screening : Use enzymatic assays (e.g., α-glucosidase inhibition) with IC₅₀ determination via nonlinear regression. Include positive controls like acarbose for validation .

- Data Validation : Cross-reference NMR (¹H/¹³C), HRMS, and SCXRD data to ensure structural integrity. For SCXRD, report R1/wR2 values (<0.05 for high quality) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.